4'-Nitroacetoacetanilide
Overview
Description
4’-Nitroacetoacetanilide is an organic compound with the molecular formula C10H10N2O4 . It is a nitro derivative of acetanilide . The compound has a molecular weight of 222.2 g/mol .
Molecular Structure Analysis
The linear formula of 4’-Nitroacetoacetanilide is CH3CONHC6H4NO2 . The compound has a molecular weight of 180.16 . The SMILES string representation is CC(=O)Nc1ccc(cc1)N+=O .Chemical Reactions Analysis
4’-Nitroacetoacetanilide was used as a test substrate and its hydrolysis was determined by UV spectroscopic measurements . It was also used to prepare 4-aminoacetanilide .Physical And Chemical Properties Analysis
4’-Nitroacetoacetanilide has a predicted density of 1.350±0.06 g/cm3 . The predicted boiling point is 466.1±30.0 °C , and the melting point ranges from 119.0 to 124.0 °C . The compound has a vapor pressure of 7.3E-09mmHg at 25°C , and a refractive index of 1.601 .Scientific Research Applications
Crystal and Molecular Structure Studies
4'-Nitroacetoacetanilide has been a subject of interest in crystal and molecular structure studies. For example, the crystal and molecular structure of 4-methyl-2-nitroacetanilide, a closely related compound, was determined by X-ray diffraction. This study provided insights into the molecular arrangement, showcasing nearly planar molecules and distinct columnar stacking influenced by dipole-dipole interactions (Moore, Yeadon, & Palmer, 1984).
Polymorphism and Crystal Lattice Studies
Research has also focused on the polymorphism and crystal lattice structures of related nitroacetanilides. Studies on 4-methyl-2-nitroacetanilide, for instance, explored different modifications and their impact on crystallization. These investigations provide valuable data for understanding the stability of various crystal forms and how different additives influence the lattice structure (He et al., 2001).
Solid-State NMR and Computational Studies
Solid-state NMR and computational studies have been conducted to understand the structure of polymorphs of related nitroacetanilides. Such studies utilize techniques like magic-angle spinning NMR spectroscopy and first-principles computations, providing detailed insights into molecular structures and aiding in the elucidation of crystallographic structures (Harris et al., 2006).
Applications in Dye and Pigment Industry
Compounds similar to 4'-Nitroacetoacetanilide have been used in the dye and pigment industry. For instance, α-(2-Nitro-4-methylphenylazo)-acetoacetanilide is a key yellow pigment. Its structure, characterized by intramolecular hydrogen bonds and a planar resonance system, contributes to its dye properties (Mez, 1968).
Synthesis and Structural Analysis
Synthetic methods for producing nitroacetanilides and their structural analysis are also a significant area of research. Studies involve the synthesis of various nitroacetanilide derivatives and their characterization using techniques like IR, NMR, and MS. Such research is crucial for developing efficient synthetic routes and understanding the molecular composition of these compounds (Sun et al., 2010).
Dielectric Measurements
Dielectric measurements of nitroacetanilides in solution have been conducted to understand their electrical properties. These studies measure parameters like dielectric constant, loss, and permittivity, providing insights into molecular rotation and relaxation processes. Such research is vital for applications in material science and electronics (Manro & Jain, 2018).
Safety and Hazards
4’-Nitroacetoacetanilide is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The compound should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion or contact, seek immediate medical attention .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been found to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact with their targets in a specific manner, leading to changes in the target’s function.
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways . These pathways often lead to diverse biological activities, which could potentially be exploited for therapeutic purposes.
Pharmacokinetics
For instance, the compound 4-Nitrophenyl (3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-5-phenyl-1-pentanesulfonate has been found to interact with the enzyme Cruzipain
Result of Action
Enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP), which is measured at 405 nm .
Action Environment
The environment can influence the action, efficacy, and stability of N-(4-Nitrophenyl)-3-oxobutanamide. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s activity. For instance, the catalytic reduction of 4-Nitrophenol, a compound with a similar structure, has been found to be influenced by various environmental factors
properties
IUPAC Name |
N-(4-nitrophenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)6-10(14)11-8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXJQNDNGLRYBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197493 | |
Record name | 4'-Nitroacetoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4835-39-6 | |
Record name | N-(4-Nitrophenyl)-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4835-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Nitroacetoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004835396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4835-39-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Nitroacetoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-nitroacetoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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